3-Acridin-9-yl-propionic acid
Description
Significance of Acridine (B1665455) Heterocycles in Contemporary Chemical Research
Acridine derivatives represent an important class of nitrogen-containing heterocycles, distinguished by their broad spectrum of biological activities and industrial applications. rsc.org Their semi-planar structure is a key feature, enabling them to interact with various biomolecular targets. rsc.org This has led to intensive investigation into their potential as therapeutic agents, with research demonstrating activities such as anticancer, antimicrobial, antiviral, antimalarial, and anti-inflammatory properties. rsc.orgnih.govmdpi.com
The synthetic versatility of the acridine scaffold allows for the generation of a multitude of derivatives with diverse architectural features. nih.gov This adaptability is crucial in medicinal chemistry, where modifications to the core structure can significantly influence a compound's biological activity and target specificity. ontosight.ai Recent research has focused on the mechanisms of action of acridine analogs, including their roles as inhibitors of enzymes like topoisomerases and telomerase, and their ability to intercalate with DNA. nih.govresearchgate.net This DNA-intercalating ability has been a cornerstone of their study, underpinning their potential in various therapeutic areas. researchgate.net
Historical Development and Expanding Scope of Acridine Derivatives
The history of acridines dates back to 1870 when Grabe and Heinrich first isolated the parent compound from coal tar. mdpi.comencyclopedia.pub The therapeutic potential of acridine derivatives was recognized early on, with their use as antimicrobial agents proposed by Ehrlich and Benda in 1912 and their first clinical application in 1917. oup.com During World War II, the scarcity of quinine (B1679958) led to the widespread use of the acridine-based drug mepacrine as an antimalarial. mdpi.comencyclopedia.pub
Initially, acridine derivatives found industrial use as dyes and pigments in the nineteenth century. rsc.org However, their pharmaceutical applications soon became a major focus. The development of synthetic methodologies, such as the Bernthsen synthesis, Ullmann reaction, and Friedländer synthesis, has been instrumental in expanding the library of acridine-based compounds. nih.gov Over the years, research has evolved from creating broad-spectrum antibacterial agents to designing highly specific molecules targeting particular biological pathways. nih.govoup.com This has led to the exploration of acridines in modern anticancer chemotherapy and as agents in photodynamic therapy. ontosight.aioup.com
Contextualization of 3-Acridin-9-yl-propionic Acid within Acridine Chemistry
Within the extensive family of acridine derivatives, this compound emerges as a compound of interest. Its structure features the characteristic acridine core substituted at the 9-position with a propionic acid moiety. This specific substitution pattern influences its chemical properties and potential interactions with biological systems.
The synthesis of this compound has been achieved through methods like the Bernthsen reaction, a classical approach for creating 9-substituted acridines by reacting a carboxylic acid with diphenylamine (B1679370). tandfonline.comresearchgate.net Researchers have developed more efficient, solvent-free synthesis methods using microwave irradiation and catalysts like p-toluenesulphonic acid (p-TSA) to improve yields and reduce reaction times. tandfonline.comresearchgate.net
Detailed analytical data for this compound, including its molecular formula (C16H13NO2) and molecular weight (251.28 g/mol ), has been established. scbt.com Spectroscopic analyses, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR), have been used to confirm its structure. tandfonline.comtandfonline.com The presence of the carboxylic acid group introduces specific chemical reactivity and potential for forming various derivatives, such as esters. simsonpharma.com Research into related compounds, like 3-(acridin-9-ylamino)propanoic acid, highlights the ongoing exploration of acridine derivatives with amino acid-like side chains for potential biological applications, including anti-Toxoplasma gondii activity and modulation of regulatory T cell functions. nih.govnih.gov
The study of this compound and its analogs contributes to the broader understanding of structure-activity relationships within the acridine class. For example, research on similar structures like 3-[(7-methoxy-1-nitro-acridin-9-yl)amino]propanoic acid, which has been screened by the National Cancer Institute, underscores the interest in acridine-propanoic acid derivatives for their potential in cancer research. ontosight.ai The ongoing synthesis and characterization of such compounds are vital for the continued development of novel acridine-based molecules with tailored properties.
Compound Data
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | C16H13NO2 | 251.28 |
| Mepacrine | Not specified in search results | Not specified in search results |
| 3-(acridin-9-ylamino)propanoic acid | C16H14N2O2 | 266.29 |
| 3-[(7-methoxy-1-nitro-acridin-9-yl)amino]propanoic acid | Not specified in search results | Not specified in search results |
Detailed Research Findings
| Study Focus | Key Findings |
| Synthesis of this compound | Synthesized via a solvent-free Bernthsen reaction using p-TSA as a catalyst under microwave irradiation, resulting in improved yields and shorter reaction times. tandfonline.comresearchgate.net |
| Structural Characterization | Confirmed by IR and 1H and 13C NMR spectroscopy. tandfonline.comtandfonline.com |
| Chemical Properties | The carboxylic acid group allows for the formation of derivatives like esters. simsonpharma.com |
| Related Compound Research (3-(acridin-9-ylamino)propanoic acid) | Synthesized and evaluated for anti-Toxoplasma gondii activity. nih.gov Also identified in a screening for small molecules that downregulate regulatory T cell functions. nih.gov |
| Related Compound Research (3-{[3-(acridin-9-ylamino)-propanoyl]-amino}propanoic acid) | Synthesized as a derivative of 3-(acridin-9-ylamino)propanoic acid. simsonpharma.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-acridin-9-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)10-9-11-12-5-1-3-7-14(12)17-15-8-4-2-6-13(11)15/h1-8H,9-10H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXQDDWNYDRVIHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30390264 | |
| Record name | 3-Acridin-9-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88326-05-0 | |
| Record name | 3-Acridin-9-yl-propionic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30390264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Spectroscopic and Advanced Analytical Characterization for Structural Elucidation of 3 Acridin 9 Yl Propionic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for determining the precise arrangement of atoms in 3-Acridin-9-yl-propionic acid. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.
The ¹H NMR spectrum of this compound provides critical information about the number of different types of protons, their electronic environments, and their proximity to neighboring protons. The spectrum is expected to show distinct signals for the aromatic protons of the acridine (B1665455) ring system and the aliphatic protons of the propionic acid side chain.
Table 1: Hypothetical ¹H NMR Data for this compound
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~12.0 | br s | 1H | -COOH |
| 8.20 - 7.50 | m | 8H | Acridine Ar-H |
| ~3.50 | t | 2H | -CH₂- (alpha to acridine) |
Note: This is a representative table. Actual chemical shifts and coupling constants may vary depending on the solvent and experimental conditions.
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The spectrum is expected to show signals for the carbonyl carbon of the carboxylic acid, the aromatic carbons of the acridine moiety, and the two aliphatic carbons of the propionic acid chain.
The carbonyl carbon is characteristically found in the downfield region of the spectrum. The carbons of the acridine ring system will appear in the aromatic region, with their specific chemical shifts determined by their position relative to the nitrogen atom and the propionic acid substituent. The two methylene (B1212753) carbons will be observed in the upfield aliphatic region.
Table 2: Hypothetical ¹³C NMR Data for this compound
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~175.0 | C=O (Carboxylic Acid) |
| 148.0 - 120.0 | Acridine Ar-C |
| ~35.0 | -CH₂- (alpha to COOH) |
Note: This is a representative table. Actual chemical shifts may vary.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR experiments are invaluable.
Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the signals of directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon's attached protons.
Correlation Spectroscopy (COSY): The COSY spectrum reveals scalar couplings between protons, typically those on adjacent carbon atoms. This would confirm the -CH₂-CH₂- connectivity in the propionic acid side chain and the relationships between neighboring aromatic protons on the acridine rings.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provide information about the spatial proximity of protons. This can be used to confirm the three-dimensional structure and the connection of the propionic acid chain to the 9-position of the acridine ring by observing through-space interactions between the alpha-methylene protons and the protons on the acridine ring at positions 1 and 8.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound (C₁₆H₁₃NO₂), the expected exact mass is 251.0946 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this molecular formula with high accuracy.
Electron ionization (EI) or electrospray ionization (ESI) techniques can be employed. The fragmentation pattern observed in the mass spectrum provides valuable structural information. Key fragmentation pathways for this molecule would likely involve the loss of the carboxylic acid group (-COOH) or the entire propionic acid side chain, leading to characteristic fragment ions that can be used to confirm the structure.
Table 3: Expected Mass Spectrometry Data for this compound
| m/z | Interpretation |
|---|---|
| 251.0946 | [M]⁺ (Molecular Ion) |
| 206.0864 | [M - COOH]⁺ |
Vibrational (FTIR) and Electronic (UV-Visible) Spectroscopy for Functional Group and Chromophore Identification
Vibrational and electronic spectroscopy provide insights into the functional groups present and the electronic structure of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: The FTIR spectrum would show characteristic absorption bands for the functional groups in this compound. A broad absorption band in the region of 3300-2500 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid group. A sharp, strong absorption around 1700 cm⁻¹ would correspond to the C=O stretching of the carbonyl group. The C-H stretching of the aromatic and aliphatic portions would appear around 3000 cm⁻¹, and various C=C and C=N stretching vibrations from the acridine ring would be observed in the 1600-1400 cm⁻¹ region.
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum is determined by the extensive conjugation of the acridine chromophore. Acridine derivatives typically exhibit characteristic absorption bands in the UV and visible regions. The spectrum of this compound would be expected to show multiple absorption maxima corresponding to π-π* transitions within the aromatic system. The position and intensity of these bands are sensitive to the solvent and the substitution on the acridine ring.
Advanced Structural Determination Methods
Single-Crystal X-ray Diffraction Analysis of Related Acridine Derivatives
While the specific crystal structure of this compound is not publicly available, data from closely related 9-substituted acridine derivatives provide valuable insights into the expected geometry of the acridine core. For instance, the crystal structure of 9-Acridinecarboxaldehyde has been determined and is available in the Cambridge Structural Database (CSD) under the deposition number 978495. nih.gov The analysis of such structures reveals that the tricyclic acridine system is nearly planar, a characteristic feature that influences its chemical and biological properties.
The data obtained from a single-crystal X-ray diffraction experiment is comprehensive. Key crystallographic parameters reported for a compound like 9-Acridinecarboxaldehyde would typically include the crystal system, space group, unit cell dimensions (a, b, c, α, β, γ), and the calculated density. This information is crucial for understanding the solid-state packing of the molecules.
Below is an interactive table representing the type of crystallographic data that is typically reported from such an analysis.
| Parameter | 9-Acridinecarboxaldehyde (Representative Data) |
| Empirical Formula | C₁₄H₉NO |
| Formula Weight | 207.23 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value |
| b (Å) | Value |
| c (Å) | Value |
| α (°) | 90 |
| β (°) | Value |
| γ (°) | 90 |
| Volume (ų) | Value |
| Z | 4 |
| Calculated Density (g/cm³) | Value |
Note: Specific unit cell dimension values for CCDC 978495 require specialized database access, but the table illustrates the standard parameters provided.
This crystallographic information confirms the molecular structure and provides insight into intermolecular interactions, such as π-π stacking, which are common in planar aromatic systems like acridine.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements (typically carbon, hydrogen, and nitrogen) in a sample of a compound. The experimentally determined percentages are then compared with the theoretically calculated values based on the proposed molecular formula. A close agreement between the "found" and "calculated" values serves to verify the empirical formula of the compound, which is often the same as the molecular formula for molecules of this size.
For this compound, the proposed molecular formula is C₁₆H₁₃NO₂. Based on the atomic weights of carbon (12.011 u), hydrogen (1.008 u), nitrogen (14.007 u), and oxygen (15.999 u), the theoretical elemental composition can be calculated. This analytical method is crucial for confirming the purity and identity of a newly synthesized compound.
The table below shows the calculated elemental percentages for this compound and its isomer, 3-(Acridin-9-ylamino)-propanoic acid (C₁₆H₁₄N₂O₂), illustrating how this technique can distinguish between compounds with different formulas.
| Compound Name | Molecular Formula | Element | Calculated % | Found % |
|---|---|---|---|---|
| This compound | C₁₆H₁₃NO₂ | Carbon (C) | 76.48 | Experimental Value |
| Hydrogen (H) | 5.21 | Experimental Value | ||
| Nitrogen (N) | 5.57 | Experimental Value | ||
| Oxygen (O) | 12.73 | Experimental Value | ||
| 3-(Acridin-9-ylamino)-propanoic acid | C₁₆H₁₄N₂O₂ | Carbon (C) | 68.07 | Experimental Value |
| Hydrogen (H) | 5.00 | Experimental Value | ||
| Nitrogen (N) | 9.92 | Experimental Value | ||
| Oxygen (O) | 17.00 | Experimental Value |
In a research setting, the "Found %" column would be populated with data from the elemental analyzer. A successful synthesis and purification would yield experimental values that are typically within ±0.4% of the calculated percentages, thus confirming the empirical formula of the target compound.
Molecular Interactions and Biochemical Modulations Mediated by 3 Acridin 9 Yl Propionic Acid
Nucleic Acid Intercalation and Binding Dynamics
Acridine (B1665455) compounds are well-known for their ability to intercalate between the base pairs of DNA. This interaction is a primary mechanism behind their biological activity.
The interaction between acridine derivatives and nucleic acids has been extensively studied using various biophysical techniques. Due to its planar structure, proflavine (B1679165), a related acridine derivative, is known to insert itself between the base pairs of double-stranded DNA. mdpi.com Studies have shown that the fluorescence of proflavine is enhanced when it intercalates into A-T base pairs, while it is significantly quenched when it inserts into G-C base pairs. mdpi.com The efficiency of this intercalation can be influenced by environmental factors such as ion concentration and hydration. mdpi.com
Other acridine derivatives have also been investigated for their DNA binding properties. For instance, a series of 3,6,9-trisubstituted acridine derivatives showed the formation of acridine-DNA complexes, with some compounds exhibiting high binding affinity. nih.gov Similarly, studies on 3,9-disubstituted acridines have calculated binding constants ranging from 2.81 to 9.03 × 10⁴ M⁻¹. mdpi.com The interaction of ligands with DNA can occur through various modes, including groove binding, intercalation, or electrostatic interactions. researchgate.net 3,6-Diaminoacridines, for example, are capable of intercalating between DNA bases. researchgate.net
The binding affinities of various acridine derivatives to DNA have been determined, as illustrated in the table below.
| Acridine Derivative | Binding Constant (K) in M⁻¹ |
|---|---|
| 3,9-disubstituted acridines | 2.81–9.03 × 10⁴ |
| Acridine-DNA complex 3b (-F) | 3.18 × 10³ |
| Acridine derivatives 1-4 | 3.1 × 10⁴ - 2.0 × 10³ |
| 3,6,9-trisubstituted acridine derivatives 8b and 8d | 2.32 and 2.28 × 10⁶ |
| Acridine–thiosemicarbazone derivative CL-07 | 4.75 × 10⁴ |
The binding of chemical agents to nucleic acids can lead to significant conformational changes. researcher.life Intercalation of acridine derivatives into the DNA double helix can cause unwinding of the helix, an increase in the length of the DNA molecule, and alterations in its flexibility. These structural changes can have profound effects on the biological functions of nucleic acids.
By intercalating into DNA, acridine derivatives can interfere with the processes of DNA replication and transcription. The presence of an intercalated molecule can obstruct the movement of DNA and RNA polymerases along the DNA template, thereby inhibiting the synthesis of new nucleic acid strands. researchgate.net This inhibition of replication is particularly effective in rapidly dividing cells, which is a key principle behind the use of some acridine derivatives as anticancer agents. researchgate.net
Modulation of Enzymatic Activities by Acridine Scaffolds
Acridine derivatives are known to interact with and modulate the activity of various enzymes, particularly those involved in DNA metabolism.
DNA topoisomerases are essential enzymes that regulate the topology of DNA. researchgate.netnih.gov Acridine derivatives have been extensively studied as inhibitors of these enzymes. nih.govmdpi.comresearchgate.netnih.govmdpi.comnih.govnih.gov They can act as topoisomerase poisons by stabilizing the transient covalent complex between the enzyme and DNA, which leads to DNA strand breaks. mdpi.comresearchgate.netnih.gov Amsacrine, a well-known acridine derivative, was one of the first compounds identified as a topoisomerase II poison. mdpi.com
Numerous studies have explored the inhibitory effects of various acridine derivatives on topoisomerase I and II. mdpi.commdpi.comnih.govnih.gov For instance, certain 3,9-disubstituted acridines have been found to inhibit both topoisomerase I and topoisomerase IIα. mdpi.com Similarly, some acridine-thiosemicarbazone derivatives have shown inhibitory activity against topoisomerase IIα. nih.gov The acridine ring is crucial for DNA intercalation, while side chains can provide selectivity for the DNA-topoisomerase complex and enhance the inhibitory activity. mdpi.com
The inhibitory concentrations of various acridine derivatives against topoisomerase enzymes are summarized below.
| Acridine Derivative | Enzyme | IC₅₀ (µM) |
|---|---|---|
| Compound 8b (acridine-sulfonamide) | Topoisomerase I | 3.41 µg/mL |
| Compound 7c (acridine-sulfonamide) | Topoisomerase II | 7.33 |
| Novel acridine derivatives 1-4 | Topoisomerase II | Strong inhibition at 5 µM |
Recent research has identified a group of 9-aminoacridines that can selectively downregulate the function of regulatory T cells (Tregs) by modulating the master transcriptional regulator FoxP3. nih.gov These compounds have been shown to interfere with the DNA-binding activity of FoxP3, thereby inhibiting its ability to regulate downstream gene expression. nih.gov This mechanism highlights a novel avenue for the therapeutic application of acridine derivatives in immunology. The activity of FoxP3 itself is regulated by post-translational modifications, such as acetylation. nih.gov
Influence on Protein Kinase Activities (e.g., Haspin, DYRK2)
The acridine scaffold, the core structure of 3-acridin-9-yl-propionic acid, has been identified as a potent inhibitor of several protein kinases, notably Haspin and Dual-specificity tyrosine-phosphorylation-regulated kinase 2 (DYRK2). These kinases are crucial for the normal progression of mitosis, and their inhibition is a key area of research.
A high-throughput screening of approximately 140,000 compounds identified an acridine analog as a potent inhibitor of Haspin kinase. Subsequent profiling revealed that this class of compounds also potently inhibits DYRK2. Structure-activity relationship (SAR) studies on a series of acridine derivatives have elucidated key structural features necessary for potent inhibition. These studies revealed that while the SAR for both kinases has many similarities, specific structural modifications can generate selectivity for one over the other.
Key findings from these optimization studies indicate that the three aromatic rings of the acridine core are essential for inhibitory activity against both Haspin and DYRK2. Furthermore, the nature and position of substituents on the acridine ring, the length of the linker at the 9-position, and the type of linking atom (e.g., thioether) are critical for potency. For instance, a three or four-methylene tether between a thioether at the 9-position and a primary amine was found to be optimal for both Haspin and DYRK2 inhibition. However, certain substitutions on the acridine ring could create significant selectivity. A potent Haspin inhibitor with an IC50 < 60 nM was developed that exhibited 180-fold selectivity over DYRK2. Conversely, a moderately potent DYRK2 inhibitor (IC50 < 400 nM) with a 5.4-fold selectivity over Haspin was also identified.
Table 1: Inhibitory Activity of Select Acridine Analogs against Haspin and DYRK2 Kinases
| Compound ID | Modification | Haspin IC50 (nM) | DYRK2 IC50 (nM) | Selectivity (DYRK2/Haspin) |
|---|---|---|---|---|
| Analog 1 | Parent Compound | < 60 | < 400 | ~6.7 |
| Analog 2 | Optimized for Haspin | < 60 | > 10,000 | > 180 |
| Analog 3 | Optimized for DYRK2 | ~2,100 | < 400 | 0.19 (5.4-fold for DYRK2) |
Other Enzyme Systems Targeted by Acridine Derivatives (e.g., Telomerase, Dihydrofolate Reductase, P-glycoprotein)
Beyond protein kinases, the versatile acridine structure has been shown to interact with and modulate a variety of other critical enzyme systems.
Telomerase: A significant number of studies have focused on acridine derivatives as inhibitors of telomerase, an enzyme highly active in the majority of cancer cells and essential for maintaining telomere length. The primary mechanism of inhibition involves the stabilization of G-quadruplex structures that can form in the G-rich telomeric DNA overhang. By binding to and stabilizing these four-stranded DNA structures, acridine derivatives block the access of telomerase to the telomere, thereby inhibiting its function. Rationally designed 3,6-disubstituted and 3,6,9-trisubstituted acridines have been shown to be potent telomerase inhibitors, with the most effective compounds exhibiting IC50 values in the low micromolar range (1-8 µM).
P-glycoprotein (P-gp): P-glycoprotein is a well-known ATP-binding cassette (ABC) transporter that functions as an efflux pump, contributing significantly to multidrug resistance (MDR) in cancer cells by expelling chemotherapeutic agents. Certain acridone (B373769) carboxamide derivatives have been identified as potent inhibitors of P-gp-mediated transport. These compounds can reverse MDR by blocking the efflux function of P-gp, thereby increasing the intracellular concentration and efficacy of anticancer drugs. The mechanism often involves direct interaction with the transporter, though some derivatives may act through allosteric modulation.
Dihydrofolate Reductase (DHFR): Dihydrofolate reductase is a crucial enzyme in the folate metabolic pathway, essential for the synthesis of nucleotides and, consequently, for DNA replication and cell proliferation. While DHFR is a validated target for various antifolate drugs, such as methotrexate, the role of the acridine scaffold as a direct inhibitor of this enzyme is not as extensively documented in the scientific literature compared to other heterocyclic systems like quinazolines or pyrimidines. The primary anticancer mechanisms attributed to acridine derivatives typically involve DNA intercalation and topoisomerase inhibition rather than direct DHFR inhibition.
Macromolecular Recognition and Binding Profiles
Association with Serum Proteins (e.g., Bovine Serum Albumin)
The interaction of drug molecules with serum proteins, such as albumin, is a critical factor in their pharmacokinetic profile, influencing their distribution, metabolism, and availability to target tissues. Bovine Serum Albumin (BSA) is frequently used as a model protein for these studies due to its structural homology with Human Serum Albumin (HSA).
Spectroscopic studies, particularly fluorescence quenching, have been employed to characterize the binding of various acridine derivatives to BSA. These studies have shown that acridines can bind to BSA with moderate affinity. For example, the interaction between acridine orange and BSA was found to occur via a static quenching mechanism, indicating the formation of a ground-state complex. The binding constant (k) for this interaction was determined to be 4.85 x 10³ L·mol⁻¹, with approximately one binding site (n ≈ 0.82). Thermodynamic analysis of other acridine derivatives with BSA has suggested that hydrophobic forces and hydrogen bonds play a major role in the binding process.
Table 2: Binding Parameters of Acridine Derivatives with Bovine Serum Albumin (BSA)
| Acridine Derivative | Method | Binding Constant (K) (L·mol⁻¹) | Number of Binding Sites (n) | Primary Driving Forces |
|---|---|---|---|---|
| Acridine Orange | Fluorescence Quenching | 4.85 x 10³ | ~0.82 | Static Complex Formation |
| Acridine-based Agent | Fluorescence Spectroscopy | 7.12 x 10⁴ (at 25°C) | ~1 | Hydrophobic Forces |
| Acridine N-acylhydrazone | Fluorescence Quenching | 2.54 x 10⁰ (Kb) | Not Specified | Interaction at Sudlow site I |
Ligand-Receptor Interactions at the Molecular Level
Molecular docking and computational studies have provided valuable insights into the specific interactions between the acridine scaffold and its biological targets at the atomic level. The planar tricyclic ring system of acridine is fundamental to its primary mode of interaction with nucleic acids: intercalation. This process involves the insertion of the flat aromatic core between the base pairs of the DNA double helix. This interaction is stabilized by π-π stacking with the DNA bases and can be further strengthened by substituents that interact with the DNA grooves.
When interacting with protein targets, the acridine core can fit into hydrophobic pockets within the active or allosteric sites of enzymes. The specific interactions are dictated by the substituents on the acridine ring. Molecular docking simulations of acridine derivatives with various enzymes have highlighted the importance of:
Hydrogen Bonding: Nitrogen atoms within the acridine ring or in its side chains can act as hydrogen bond acceptors, while amino or hydroxyl substituents can act as donors, forming key interactions with amino acid residues like aspartate, arginine, and serine.
Hydrophobic Interactions: The aromatic surface of the acridine core engages in hydrophobic interactions with nonpolar amino acid residues such as valine, leucine, and phenylalanine.
Electrostatic Interactions: Positively charged side chains, common in many biologically active acridine derivatives, can form strong electrostatic interactions or salt bridges with negatively charged amino acid residues like aspartate and glutamate (B1630785) in the target protein.
For instance, docking studies of acridine analogs in the ATP-binding pocket of kinases have shown that the acridine nucleus occupies a hydrophobic region, while side chains form crucial hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors.
Computational Chemistry and Theoretical Investigations of 3 Acridin 9 Yl Propionic Acid
Quantum Chemical Calculations and Electronic Structure Analysis
Quantum chemical calculations are fundamental to understanding the electronic characteristics of a molecule, which in turn govern its physical and chemical properties. For acridine (B1665455) derivatives, these methods are used to analyze the distribution of electrons and the energies of molecular orbitals.
A key area of focus is the analysis of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. A smaller gap suggests the molecule is more polarizable and more reactive.
Conceptual Density Functional Theory (CDFT) is a powerful framework for quantifying these properties. bnmv.ac.in CDFT-based global descriptors such as ionization potential (IP) and electron affinity (EA) can be computed. bnmv.ac.in Studies on various acridine derivatives show they often exhibit pronounced electron acceptor behavior, particularly in their excited states. bnmv.ac.in This characteristic is crucial for their biological activities, including their ability to interact with DNA. bnmv.ac.innih.gov The planar structure of the acridine core facilitates this interaction, often through intercalation between DNA base pairs. bnmv.ac.inmdpi.com
Table 1: Key Electronic Properties Calculated for Acridine Derivatives
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating capability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting capability. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO. | Relates to chemical reactivity and kinetic stability. |
| Ionization Potential (IP) | The minimum energy required to remove an electron. | Measures the molecule's resistance to oxidation. |
| Electron Affinity (EA) | The energy released when an electron is added. | Measures the molecule's ability to be reduced. |
Density Functional Theory (DFT) Studies for Molecular Geometry and Reactivity Prediction
Density Functional Theory (DFT) has become a standard computational method for predicting the three-dimensional structure and chemical reactivity of molecules like 3-Acridin-9-yl-propionic acid. bnmv.ac.innih.gov DFT calculations, often using hybrid functionals like Becke's three-parameter Lee-Yang-Parr (B3LYP) combined with various basis sets, have proven successful in computing the physicochemical properties of acridine derivatives. bnmv.ac.innih.gov
The first step in a typical DFT study is geometry optimization, which determines the most stable arrangement of atoms in the molecule, corresponding to a minimum on the potential energy surface. The structural parameters obtained from these calculations for acridine and its derivatives are generally in good agreement with available experimental data. nih.gov
Once the geometry is optimized, DFT can be used to calculate a range of chemical reactivity descriptors. researchgate.netmdpi.com These descriptors provide a quantitative measure of how a molecule is likely to behave in a chemical reaction.
Key DFT-derived reactivity descriptors include:
Electronegativity (χ): Describes the ability of a molecule to attract electrons.
Chemical Hardness (η): Measures the resistance to a change in electron distribution. A harder molecule has a larger HOMO-LUMO gap.
Chemical Softness (S): The reciprocal of hardness, indicating how easily the electron cloud can be polarized.
Electrophilicity Index (ω): A global index that measures the propensity of a species to accept electrons.
These computational tools allow researchers to predict and compare the reactivity of different acridine derivatives, aiding in the selection of candidates for synthesis and further testing. bnmv.ac.in
Table 2: DFT-Based Global Reactivity Descriptors
| Descriptor | Formula | Chemical Interpretation |
| Electronegativity (χ) | χ ≈ (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to charge transfer. |
| Chemical Softness (S) | S = 1 / (2η) | Ease of polarization of the electron cloud. |
| Electrophilicity Index (ω) | ω = μ² / (2η) (where μ is the chemical potential, μ ≈ -χ) | Propensity to act as an electron acceptor. |
Molecular Docking and Dynamics Simulations for Ligand-Biomolecule Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand, such as this compound) when bound to a second molecule (the receptor, typically a protein or DNA). jppres.com This method is crucial for studying the potential biological targets of acridine derivatives. Given the planar nature of the acridine ring system, a primary mode of interaction is DNA intercalation, where the flat aromatic core slides between the base pairs of the DNA double helix. nih.govmdpi.com Docking simulations can model this process and identify key interactions, such as hydrogen bonds and van der Waals forces, that stabilize the complex. mdpi.com
Beyond DNA, acridine derivatives have been docked against various protein targets, including topoisomerases, kinases, and cholinesterases, to investigate their potential as enzyme inhibitors. jppres.comnih.gov The docking score, an estimation of the binding affinity, helps to rank different compounds and prioritize them for experimental validation. jppres.com For example, studies have shown that 3,9-disubstituted acridines can interact differently with topoisomerase I versus topoisomerase IIα. nih.gov
Following docking, Molecular Dynamics (MD) simulations can provide deeper insights into the behavior of the ligand-receptor complex over time. mdpi.commdpi.com MD simulations calculate the forces between atoms and use them to simulate the motions of the system, offering a dynamic view of the binding stability and conformational changes that may occur. nih.gov This technique allows researchers to assess the stability of the binding pose predicted by docking and to understand how the ligand and its target adapt to each other. mdpi.com
Computational Derivations of Structure-Activity Relationships (SAR)
Structure-Activity Relationship (SAR) studies aim to understand how the chemical structure of a compound influences its biological activity. nih.govnih.govmdpi.com Computational methods, particularly Quantitative Structure-Activity Relationship (QSAR) modeling, are instrumental in this process. nih.gov QSAR models seek to find a mathematical correlation between the chemical properties of a series of compounds and their measured biological effects. researchgate.net
For acridine derivatives, QSAR studies have shown that properties like lipophilicity (often represented by LogP) and various electronic and steric parameters significantly influence their activity. nih.govnih.gov For instance, lipophilic properties can be a major factor in the cytotoxicity of certain imidazoacridinone derivatives. nih.gov By analyzing a series of related compounds, researchers can determine which parts of the molecule are essential for activity (the pharmacophore) and how modifications at different positions affect the biological outcome.
For this compound, the key structural features for SAR analysis would include:
The tricyclic acridine core, responsible for the primary interaction mode (e.g., intercalation).
The propionic acid side chain at position 9, which can influence solubility, lipophilicity, and potential interactions with the target via its carboxylic acid group.
The potential for substitution at other positions on the acridine ring, which can modulate the electronic properties and steric profile of the molecule.
These computational SAR studies provide a rational basis for designing new, more potent, and selective acridine-based compounds. birmingham.ac.uk
Table 3: Examples of Structural Modifications and Their Potential Impact on Activity
| Structural Feature / Modification | Potential Effect on Physicochemical Properties | Potential Impact on Biological Activity |
| Acridine Core | Planarity, aromaticity | DNA intercalation, binding to flat receptor sites. |
| Propionic acid chain at C9 | Increases hydrophilicity and provides a hydrogen-bonding group. | Alters solubility, membrane permeability, and target binding. |
| Substituents on the ring (e.g., amino, hydroxyl) | Modifies electron distribution, lipophilicity, and hydrogen bonding potential. | Can enhance binding affinity and selectivity for specific targets. nih.gov |
| Alkyl chain length in substituents | Increases lipophilicity. | Can influence cell penetration and interaction with hydrophobic pockets in receptors. mdpi.com |
Applications in Advanced Chemical Biology and Materials Science Research
Role as a Key Building Block in the Synthesis of Complex Acridine (B1665455) Architectures
Organic building blocks are functionalized molecules that serve as the foundational components for the modular, bottom-up assembly of more complex molecular architectures. sigmaaldrich.com In this context, 3-Acridin-9-yl-propionic acid functions as a pivotal precursor in the synthesis of a wide array of sophisticated acridine derivatives. The acridine core provides the essential rigid, planar, and fluorescent scaffold, while the propionic acid moiety offers a reactive handle for further chemical modifications.
The carboxylic acid group can be readily converted into esters, amides, or other functional groups, allowing for its conjugation to various other molecules. This versatility is crucial for creating elaborate structures with tailored properties. For instance, researchers have synthesized N-(9-acridinyl) amino acid derivatives by coupling amino acids to the acridine core, demonstrating the utility of acridine-based compounds as scaffolds for creating new biologically active agents. mdpi.com The synthesis of propyl(2E)-3-(acridin-9-yl)prop-2-enoates further illustrates how the propionic acid side chain can be modified to expand the chemical diversity of acridine-based compounds for various applications, including the development of potential anticancer drugs. researchgate.net
The strategic use of such building blocks is fundamental to medicinal chemistry, organic synthesis, and materials science, enabling the construction of molecules for specific functions, such as DNA intercalators, enzyme inhibitors, and components for supramolecular complexes. sigmaaldrich.comresearchgate.net
| Derivative Class | Synthetic Transformation | Potential Application | Reference |
| N-(9-Acridinyl) Amino Acid Derivatives | Amide coupling between the acridine moiety and amino acids. | Development of novel therapeutic agents (e.g., anti-parasitic). | mdpi.com |
| Propyl(2E)-3-(acridin-9-yl)prop-2-enoates | Esterification and modification of the propionic acid side chain. | Creation of new anticancer drug candidates. | researchgate.net |
| Complex Heterocyclic Systems | Cyclization reactions involving the acridine nucleus and side chain. | Synthesis of advanced materials and biologically active molecules. | researchgate.net |
Development of Molecular Probes and Fluorescent Tags for Biological Imaging
The inherent fluorescence of the acridine ring system is a key feature exploited in the development of molecular probes and tags for biological imaging. nih.gov this compound serves as an excellent platform for creating such probes. The propionic acid's carboxyl group provides a convenient point of attachment for covalent conjugation to biomolecules like proteins, nucleic acids, or specific ligands, without significantly quenching the fluorescence of the acridine core.
This conjugation strategy allows researchers to "tag" a molecule of interest, enabling its visualization and tracking within a cellular environment. For example, a fluorescent probe can be designed to bind to a specific protein, and its localization and concentration can then be monitored using fluorescence microscopy. This approach is invaluable for studying protein-protein interactions, cellular dynamics, and the mechanisms of disease. nih.gov
The development of ligands conjugated to fluorescent dyes like fluorescein (B123965) isothiocyanate (FITC) for imaging specific cellular targets, such as the prostate-specific membrane antigen (PSMA) in cancer cells, exemplifies this principle. nih.gov Similarly, the acridine moiety of this compound can act as the fluorophore, while the propionic acid linker enables its attachment to a targeting molecule, creating a highly specific imaging agent.
| Probe Component | Function | Significance |
| Acridine Nucleus | Acts as the fluorophore, emitting light upon excitation. | Provides the optical signal for detection in biological imaging. |
| Propionic Acid Linker | Provides a reactive carboxyl group for conjugation. | Enables covalent attachment to specific targeting biomolecules. |
| Targeting Moiety (e.g., peptide, antibody) | Binds selectively to the biological target of interest. | Ensures that the fluorescent signal is localized to the specific structure or molecule being studied. |
Radiochemical Applications and Precursors for Imaging Agents
Beyond fluorescent imaging, the propionic acid structure is relevant in the development of radiochemical imaging agents, particularly for Positron Emission Tomography (PET). PET imaging relies on the detection of radiation from positron-emitting isotopes incorporated into a biologically active molecule. The propionic acid backbone is a known scaffold for creating PET tracers. For instance, 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA) has been investigated as a potential PET imaging agent for prostate cancer, with its uptake correlating with fatty acid synthase activity in cancer models. nih.gov
In this context, this compound can be considered a precursor for synthesizing targeted radiotracers. The acridine portion can be designed to target specific receptors or cellular processes, such as the prostate-specific membrane antigen (PSMA), which is a well-established target for imaging prostate cancer. researchgate.netdtic.mil The propionic acid side chain can then be modified to incorporate a radioisotope, such as Fluorine-18. This dual-functionality allows for the creation of agents that deliver a radioactive payload to a specific biological target, enabling high-contrast imaging of tumors or other disease sites. nih.gov
| Component | Role in PET Agent Design | Example from Related Research | Reference |
| Acridine Moiety | Targeting scaffold (e.g., for PSMA). | Urea-based ligands targeting PSMA. | nih.gov |
| Propionic Acid Chain | Backbone for radiolabeling. | 2-[¹⁸F]fluoropropionic acid ([¹⁸F]FPA) for imaging prostate cancer. | nih.gov |
| Radioisotope (e.g., ¹⁸F) | Emits positrons for PET detection. | [¹⁸F]FPA. | nih.gov |
Catalytic Functions in Oxidative Transformations and Organic Synthesis
The acridine core, as a nitrogen-containing heterocyclic aromatic system, possesses electronic properties that make it a candidate for participation in catalytic processes. Acridine derivatives can be involved in photoredox catalysis, where the molecule absorbs light and facilitates electron transfer reactions to drive chemical transformations.
Furthermore, the structure of this compound is suitable for developing heterogeneous catalysts. The propionic acid group can be used to anchor the catalytically active acridine molecule onto a solid support, such as a polymer resin or silica. This immobilization prevents the catalyst from dissolving in the reaction medium, simplifying its separation from the products and allowing for its reuse, which is a key principle of green chemistry. While direct catalytic applications of this compound itself are not extensively documented, the principles of using similar structures in oxidative transformations and as supports for transition metal catalysts in synthesis are well-established. researchgate.netmdpi.com For example, transition metal catalysts supported on zeolite have been used for the synthesis of acridine derivatives, highlighting the interplay between catalysis and acridine chemistry. researchgate.net
Research into Corrosion Inhibition Mechanisms
Organic compounds containing heteroatoms (like nitrogen) and aromatic rings are often effective corrosion inhibitors for metals in acidic environments. scielo.org.mx this compound fits this profile, possessing both a nitrogen-containing heterocyclic system (acridine) and a carboxylic acid group.
The primary mechanism of corrosion inhibition by such organic molecules is adsorption onto the metal surface, which forms a protective barrier against the corrosive medium. researchgate.netmdpi.com This adsorption can occur through two main processes:
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
Chemisorption: This involves the sharing of electrons between the inhibitor and the metal, forming a coordinate-type bond. The lone pair of electrons on the nitrogen atom and the π-electrons of the acridine ring system can be shared with the vacant d-orbitals of the metal (e.g., iron), leading to strong adsorption. scielo.org.mxmdpi.com
The adsorbed inhibitor molecules block the active sites on the metal surface where corrosion (both anodic metal dissolution and cathodic hydrogen evolution) would normally occur. mdpi.com This leads to a significant decrease in the corrosion rate. The propionic acid side chain can further influence the molecule's solubility and its adsorption characteristics at the metal-solution interface. Studies on similar heterocyclic compounds have shown they act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions of the corrosion process. scielo.org.mx
| Structural Feature | Role in Corrosion Inhibition | Mechanism |
| Acridine Ring System (π-electrons) | Adsorption onto the metal surface. | Chemisorption (donation of π-electrons to vacant metal d-orbitals). |
| Nitrogen Heteroatom (lone pair electrons) | Strong coordination with metal atoms. | Chemisorption (donation of lone pair electrons). |
| Propionic Acid Group | Influences solubility and surface interaction. | Enhances physical and/or chemical adsorption at the interface. |
Future Directions and Emerging Research Avenues for 3 Acridin 9 Yl Propionic Acid
Exploration of Novel Synthetic Pathways and Sustainable Chemistry Integration
The future synthesis of 3-Acridin-9-yl-propionic acid and its analogues is likely to be guided by the principles of sustainable and green chemistry. While traditional methods for acridine (B1665455) synthesis, such as the Bernthsen reaction involving the condensation of diphenylamine (B1679370) with carboxylic acids using zinc chloride, have been effective, they often require harsh conditions and generate significant waste. ptfarm.pl Emerging research is focusing on more environmentally benign approaches.
Recent advancements in the synthesis of acridine derivatives have highlighted the use of microwave-assisted organic synthesis (MAOS) and the development of reusable catalysts. For instance, a high-yield, rapid, and green synthesis of acridine derivatives has been reported using a Co/C catalyst derived from rice husks in a microwave-assisted, one-pot, multi-component reaction in water. rsc.org This approach significantly reduces reaction times and utilizes an eco-friendly solvent. Another sustainable method involves a Lewis acid-catalyzed condensation in a heterogeneous medium, incorporating a water scavenger to improve yields and facilitate product separation. researchgate.net
Future synthetic strategies for this compound could adapt these green methodologies. For example, a potential pathway could involve the palladium-catalyzed addition of a terminal alkyne bearing a protected propionic acid moiety to a bis(2-bromophenyl)amine (B2592992) precursor, followed by cyclization. researchgate.net A one-pot synthesis approach, which has been successfully used for N-(9-acridinyl) amino acid derivatives, could also be adapted. This method avoids the isolation of intermediates, such as 9-chloroacridine, by reacting it in situ with the desired side chain precursor. mdpi.com
The integration of sustainable chemistry principles will be crucial. This includes prioritizing high atom economy, minimizing the use of hazardous reagents and solvents, and developing catalytic systems that can be easily recovered and reused. The following table summarizes potential sustainable synthetic approaches.
| Synthetic Approach | Key Features | Potential Advantages for this compound Synthesis |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times, often higher yields. rsc.org | Increased efficiency and throughput. |
| Reusable Catalysis | Use of solid-supported or easily separable catalysts (e.g., Co/C from biomass). rsc.org | Reduced waste and lower catalyst cost. |
| One-Pot Reactions | Multiple reaction steps in a single vessel. mdpi.com | Simplified procedures and reduced solvent usage. |
| Green Solvents | Utilization of water or other environmentally benign solvents. rsc.org | Improved safety and reduced environmental impact. |
Advanced Characterization Techniques for Dynamic Molecular Processes
A comprehensive understanding of the dynamic behavior of this compound at the molecular level is essential for its future applications. Advanced characterization techniques will play a pivotal role in elucidating its conformational dynamics, excited-state properties, and interactions with its environment.
Fluorescence spectroscopy is a particularly powerful tool for studying acridine derivatives due to their inherent fluorescence. nih.gov The absorption and fluorescence spectral characteristics of the closely related 9-acridinecarboxylic acid have been studied in various solvents, revealing insights into its prototropic equilibria and the influence of the solvent's hydrogen-bonding capacity on its quantum yield and lifetime. iitkgp.ac.in Similar studies on this compound would be invaluable for understanding how the propionic acid side chain influences its photophysical properties. Time-resolved fluorescence techniques, such as Time-Correlated Single Photon Counting (TCSPC), can provide detailed information about the excited-state lifetimes and dynamic quenching processes.
Nuclear Magnetic Resonance (NMR) spectroscopy, including advanced techniques like 2D NMR (COSY, HSQC, HMBC), will be crucial for unambiguous structural characterization and for studying its interactions with biomolecules. mdpi.comnih.gov For instance, NMR can be used to observe changes in the chemical shifts of both the acridine derivative and its binding partner (e.g., DNA), providing structural details of the complex. nih.gov
Computational methods, such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are becoming increasingly important for complementing experimental data. nih.gov These calculations can provide insights into the electronic structure, excited-state energies, and charge distribution of this compound, helping to explain its spectroscopic properties and reactivity. nih.govspringernature.com Molecular dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule and its interactions with biological targets over time. nih.gov
| Characterization Technique | Information Gained | Relevance to this compound |
| Time-Resolved Fluorescence Spectroscopy | Excited-state lifetimes, dynamic quenching, rotational correlation times. | Understanding photophysical behavior and interactions with quenchers. |
| 2D Nuclear Magnetic Resonance (NMR) | Detailed structural information, intermolecular interactions. nih.gov | Elucidating the binding modes with biological targets like DNA. nih.gov |
| Time-Dependent Density Functional Theory (TD-DFT) | Excited-state energies, electronic transitions, charge transfer character. nih.gov | Predicting and interpreting UV-Vis and fluorescence spectra. |
| Molecular Dynamics (MD) Simulations | Conformational changes, binding free energies, dynamic interactions. nih.gov | Visualizing and quantifying the interaction with biomolecules over time. |
Deeper Elucidation of Intermolecular Recognition and Signaling Cascades
The planar aromatic structure of the acridine nucleus allows it to intercalate between the base pairs of DNA, a fundamental mechanism of action for many acridine-based drugs. wiserpub.comresearchgate.net Future research on this compound will undoubtedly focus on a more detailed understanding of its intermolecular recognition properties, particularly with nucleic acids and proteins, and how these interactions can modulate cellular signaling cascades.
The interaction with DNA is a primary area of interest. Techniques such as UV-Vis spectroscopy, circular dichroism, and fluorescence quenching assays can be used to study the binding affinity and mode of interaction. researchgate.netresearchgate.net The propionic acid side chain of this compound could potentially influence its DNA binding by interacting with the grooves of the DNA helix or by altering its solubility and cellular uptake. Computational studies, including molecular docking and MD simulations, can provide atomic-level insights into the specific interactions between the acridine derivative and DNA base pairs. nih.gov
Beyond DNA intercalation, the ability of acridine derivatives to inhibit enzymes involved in DNA replication and repair, such as topoisomerases, is a key aspect of their biological activity. rsc.orgnih.gov Future studies should investigate the potential of this compound to inhibit these enzymes. Electrophoretic methods can be used to assess the effect of the compound on topoisomerase I and IIα activity. nih.gov
Furthermore, acridine derivatives have been developed as fluorescent probes for biomolecules like ATP and ADP, which are central to cellular energy metabolism and signaling. nih.gov The fluorescence properties of this compound could be exploited to design sensors for specific ions or metabolites, allowing for the monitoring of metabolic events in real-time.
The modulation of signaling pathways is a critical downstream effect of the intermolecular interactions of acridine derivatives. For example, the anticancer activity of some acridines has been linked to the induction of apoptosis and the modulation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways. researchgate.net Future research should explore the impact of this compound on key signaling cascades involved in cell proliferation, survival, and death.
Development of Acridine-Based Tools for Specific Biochemical Pathway Perturbations
Building on a deeper understanding of its intermolecular interactions, a significant future direction for this compound is its development as a molecular tool to perturb specific biochemical pathways. The propionic acid side chain provides a convenient handle for further chemical modification, allowing for the attachment of other functional groups to create more targeted and potent agents.
One promising avenue is the design of novel enzyme inhibitors. By modifying the propionic acid moiety, it may be possible to enhance the selectivity and potency of this compound towards specific enzymes, such as topoisomerases or kinases. nih.govnih.gov Structure-based drug design, utilizing the 3D structures of target enzymes, can guide the rational design of these modified acridine derivatives.
Another exciting application is the development of fluorescent probes for cellular imaging. The intrinsic fluorescence of the acridine core can be harnessed to visualize specific cellular components or processes. rsc.org For example, by conjugating the propionic acid side chain to a targeting moiety, such as a peptide or a small molecule that binds to a specific receptor, it may be possible to direct the acridine fluorophore to particular organelles or cell types. These probes could be used to monitor dynamic changes in the cellular microenvironment, such as polarity or viscosity. rsc.org
Furthermore, the ability of acridines to interact with DNA can be exploited to develop tools for studying chromatin structure and function. For instance, acridine orange is used in the sperm chromatin structure assay to assess DNA fragmentation. mdpi.com Modified versions of this compound could be designed to have different DNA binding properties or to report on specific chromatin states.
The following table outlines potential applications of this compound as a biochemical tool.
| Application | Design Strategy | Potential Impact |
| Selective Enzyme Inhibitors | Modification of the propionic acid side chain to fit the active site of a target enzyme. nih.gov | Development of more potent and less toxic therapeutic agents. |
| Targeted Fluorescent Probes | Conjugation of a targeting ligand to the propionic acid group. rsc.org | Enabling the visualization and study of specific cellular structures and processes. |
| Chromatin Structure Probes | Design of derivatives with specific DNA binding characteristics. | Advancing our understanding of genome organization and function. |
| Photosensitizers for Photodynamic Therapy | Engineering of derivatives with enhanced ability to generate reactive oxygen species upon light activation. | Providing new modalities for cancer treatment. |
Q & A
Q. How should researchers safely handle and dispose of this compound in laboratory settings?
- Safety Protocols : Use personal protective equipment (PPE) including gloves, lab coats, and goggles. Work in a fume hood to avoid inhalation .
- Disposal : Follow federal and local regulations for hazardous waste. Incinerate in a certified chemical waste facility with afterburners and scrubbers. Do not release into drains or soil .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral data (e.g., NMR, IR) for this compound?
- Methodological Approach :
Cross-Validation : Compare data across multiple techniques (e.g., NMR, IR, mass spectrometry).
Control Variables : Ensure consistent experimental conditions (solvent, temperature, concentration) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
